molecular formula C10H15NO5 B6221070 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid CAS No. 2758001-95-3

2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid

Cat. No.: B6221070
CAS No.: 2758001-95-3
M. Wt: 229.2
InChI Key:
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Description

2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid is a chemical compound with a complex structure that includes a piperidine ring, an ethoxycarbonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid typically involves the formation of the piperidine ring followed by the introduction of the ethoxycarbonyl and acetic acid groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring. Subsequent steps include the esterification and oxidation reactions to introduce the ethoxycarbonyl and acetic acid functionalities.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid include other piperidine derivatives and compounds with similar functional groups, such as:

  • 2-[3-(methoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid
  • 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]propanoic acid

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid involves the condensation of ethyl 3-oxopiperidine-2-carboxylate with ethyl chloroacetate, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Ethyl 3-oxopiperidine-2-carboxylate", "Ethyl chloroacetate", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 3-oxopiperidine-2-carboxylate is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]ethyl acetate.", "Step 2: The resulting product is then hydrolyzed with hydrochloric acid to form 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid.", "Step 3: The final step involves decarboxylation of the product by heating it with ethanol and water to obtain the desired compound." ] }

CAS No.

2758001-95-3

Molecular Formula

C10H15NO5

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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